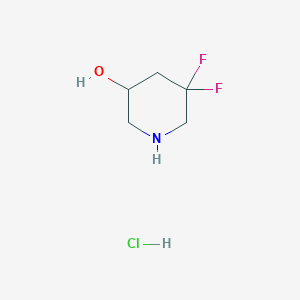

5,5-Difluoropiperidin-3-ol hydrochloride

描述

属性

IUPAC Name |

5,5-difluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOEWZVRCZMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-46-4 | |

| Record name | 5,5-difluoropiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorinating Agents and Reaction Conditions

Common fluorinating agents used in the synthesis of fluorinated piperidines include:

- Diethylaminosulfur trifluoride (DAST)

- Deoxo-Fluor

Recent Advances in Diastereoselective Synthesis

A novel and highly efficient method for the synthesis of multi-fluorinated piperidines, including 5,5-difluoropiperidin-3-ol derivatives, has been reported using a rhodium-catalyzed dearomatization-hydrogenation (DAH) process. This one-pot method involves:

- Starting from fluoropyridine precursors

- Rhodium-catalyzed dearomatization to form a dihydropyridine intermediate

- Subsequent hydrogenation to saturate the ring, yielding all-cis multi-fluorinated piperidines with high diastereoselectivity

This approach allows for the modular and predictable assembly of fluorinated piperidine structures with defined stereochemistry, overcoming limitations of traditional multi-step syntheses that require pre-functionalized substrates with defined stereochemistry.

Comparative Table of Preparation Methods

| Methodology | Key Steps | Fluorinating Agents | Advantages | Limitations |

|---|---|---|---|---|

| Traditional multi-step synthesis | Fluorination of piperidine precursor, deprotection, salt formation | DAST, Deoxo-Fluor | Well-established, scalable | Multiple steps, moderate stereocontrol |

| Rhodium-catalyzed DAH process | Dearomatization of fluoropyridine, hydrogenation | Rhodium catalyst, H2 gas | One-pot, high diastereoselectivity, modular | Requires specialized catalyst and conditions |

| Grignard-type reactions (analogous) | Organomagnesium reagents for ring functionalization | Organomagnesium reagents | High reactivity, good yields in related systems | Not directly reported for 5,5-difluoropiperidin-3-ol |

Detailed Research Findings

The DAH process enables the direct formation of all-cis fluorinated piperidines, which is highly relevant for 5,5-difluoropiperidin-3-ol due to the need for stereochemical purity. This method reduces the number of synthetic steps and improves overall efficiency compared to classical fluorination methods.

Traditional fluorination using reagents such as DAST requires careful control of temperature and moisture to avoid side reactions. The fluorination step typically converts hydroxyl or other functional groups into fluorinated positions, followed by purification and salt formation.

The hydrochloride salt form is commonly obtained by acidification with hydrochloric acid, which stabilizes the compound and facilitates isolation as a crystalline solid.

Summary of Preparation Protocol (Example)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of piperidine precursor with hydroxyl group | Standard organic synthesis | Starting material preparation |

| 2 | Fluorination at 5-position using DAST or Deoxo-Fluor | Anhydrous solvent, 0-25 °C | Avoid moisture, control temp |

| 3 | Purification of fluorinated intermediate | Extraction, chromatography | Remove impurities |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent or aqueous | Crystallization and isolation |

化学反应分析

Types of Reactions: 5,5-Difluoropiperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

Chemistry

In the field of chemistry, 5,5-Difluoropiperidin-3-ol hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its fluorinated structure allows for the creation of compounds with tailored properties, making it valuable in the development of new materials and pharmaceuticals.

Biology

The compound is utilized in biological research to study the effects of fluorinated molecules on biological systems. Applications include:

- Enzyme Interactions : Investigating how fluorinated compounds affect enzyme activity.

- Receptor Binding Studies : Understanding how these compounds interact with various receptors, which is critical for drug development.

Medicine

In medicinal chemistry, this compound is explored for potential therapeutic applications. Its unique properties make it suitable for:

- Drug Development : It may serve as a lead compound in the design of new pharmaceuticals.

- Pharmacological Studies : Used as a reference compound to evaluate the efficacy and safety of new drug candidates.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for:

- Chemical Engineering : Developing processes that require specific chemical transformations.

- Materials Science : Creating advanced materials with enhanced properties due to fluorination.

Case Study 1: Drug Development

A study published in a pharmaceutical journal highlighted the use of this compound as a scaffold for developing novel analgesics. The incorporation of fluorine was shown to enhance potency and selectivity towards specific pain receptors.

Case Study 2: Biological Interactions

Research conducted on enzyme inhibition demonstrated that this compound effectively modulates enzyme activity in vitro. The study provided insights into how structural modifications can influence biological outcomes.

作用机制

The mechanism of action of 5,5-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes, receptors, and other biomolecules in unique ways. These interactions can modulate biochemical pathways and produce specific effects, which are valuable for research and therapeutic applications .

相似化合物的比较

Structural Analogs: Fluorinated Piperidine Hydrochlorides

Key structural analogs include 3,3-Difluoropiperidine hydrochloride and other halogenated piperidine derivatives. The table below compares critical parameters:

Key Differences and Implications

- Fluorine Substitution : The 5,5-difluoro configuration introduces steric and electronic effects distinct from 3,3-difluoro analogs. Fluorine’s electronegativity at the 5,5-positions may enhance metabolic stability and lipophilicity, making it favorable for agrochemical and pharmaceutical applications . In contrast, 3,3-difluoro derivatives are primarily used as synthetic intermediates in research .

- Scale and Cost : The industrial-scale availability of this compound (25 kg/drum) contrasts with the milligram-to-gram quantities of 3,3-difluoropiperidine hydrochloride, reflecting their divergent market roles .

- Analytical Methods: While benzydamine hydrochloride and amitriptyline hydrochloride (non-fluorinated analogs) are analyzed via HPLC with accuracy standards (e.g., 98–102% recovery) , fluorinated piperidines may require modified chromatographic conditions due to altered polarity.

Physicochemical and Functional Comparisons

- Solubility and Reactivity: Fluorine’s position influences solubility. The 5,5-difluoro compound’s hydroxyl group may enhance aqueous solubility compared to non-hydroxylated analogs like 3,3-difluoropiperidine hydrochloride.

- Synthetic Utility: this compound serves as a versatile building block in organofluorine chemistry, whereas 3,3-difluoro derivatives are often intermediates in boronate coupling reactions (e.g., 2,6-dichloro-4-dioxaborolan-2-yl pyridine synthesis) .

生物活性

5,5-Difluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its unique biological properties. This compound is characterized by its ability to interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and central nervous system disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of two fluorine atoms at the 5-position of the piperidine ring and a hydroxyl group at the 3-position. These modifications enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of difluoropiperidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

Research suggests that this compound may act as an effective protein kinase inhibitor. It has been noted for its ability to cross the blood-brain barrier, which is critical for targeting central nervous system malignancies. The compound's mechanism involves modulating pathways associated with vascular endothelial growth factor receptors (VEGFRs), particularly in conditions characterized by abnormal protein kinase activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with orexin receptors OX1 and OX2, leading to decreased intracellular calcium levels in transfected cell lines. This interaction suggests potential applications in managing disorders linked to orexin signaling .

- Inhibition of Enzymatic Activity : As a protein kinase inhibitor, it may disrupt signaling pathways involved in cell proliferation and survival, thereby exerting anticancer effects .

- Antimicrobial Mechanisms : The binding interactions with essential residues in target enzymes contribute to its antibacterial activity. For example, molecular docking studies reveal strong binding affinities with DNA gyrase, which is crucial for bacterial DNA replication .

Case Study Analysis

A comprehensive analysis of case studies involving difluoropiperidine derivatives highlights their therapeutic potential across various disease models. For instance:

- Cancer Treatment : A study demonstrated that a related difluoropiperidine compound significantly reduced tumor growth in animal models by inhibiting specific protein kinases associated with cancer progression.

- Neurological Disorders : In vitro studies indicated that these compounds could modulate neurotransmitter release and improve cognitive functions in models of neurodegeneration.

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5,5-difluoropiperidin-3-ol hydrochloride, and how can purity be ensured during purification?

- Methodological Answer : The synthesis involves reacting a heterocyclic precursor with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. After dissolution, volatile byproducts are removed under reduced pressure. The crude product is dissolved in chloroform, basified with NaHCO₃ to neutralize excess acid, and dried with Na₂SO₄. Immediate use without further purification is recommended to avoid degradation, but recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) can improve purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) assesses purity. Mass spectrometry (ESI-MS) validates molecular weight. Cross-referencing with certified reference standards (e.g., from pharmacopeial guidelines) ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place (<25°C) in airtight containers. In case of spills, neutralize with NaHCO₃ and absorb with inert material. Emergency procedures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does the 5,5-difluoro substitution influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce the nucleophilicity of the piperidine nitrogen. To study this, compare reaction kinetics with non-fluorinated analogs (e.g., piperidin-3-ol) in SN2 or acylation reactions. Computational modeling (DFT calculations) can quantify electronic effects on transition states .

Q. What strategies resolve enantiomeric impurities in (S)-5,5-difluoropiperidin-3-ol hydrochloride?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluent separates enantiomers. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization enhances enantiopurity. Monitor optical rotation ([α]D) for quality control .

Q. How should researchers address contradictory solubility data reported in literature?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP/Ph.Eur. solubility protocols). Use dynamic light scattering (DLS) to detect aggregation, and vary solvents (polar aprotic vs. protic) to assess pH-dependent solubility. Validate findings with independent techniques like UV-Vis spectrophotometry .

Q. What in vitro assays are suitable for evaluating this compound’s potential in CNS drug discovery?

- Methodological Answer : Screen for receptor binding (e.g., σ or NMDA receptors via radioligand assays) and assess blood-brain barrier (BBB) permeability using MDCK-MDR1 cell monolayers. Pair with toxicity profiling (MTT assay in neuronal cell lines) to identify therapeutic windows .

Q. How can isotopic labeling (e.g., ²H or ¹⁸F) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated analogs at the C3 hydroxyl or fluorinate with ¹⁸F for PET imaging. Track metabolites in hepatocyte incubations using LC-MS/MS. Compare fragmentation patterns with unlabeled controls to identify biotransformation sites .

Q. What experimental setups assess thermal stability under catalytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。